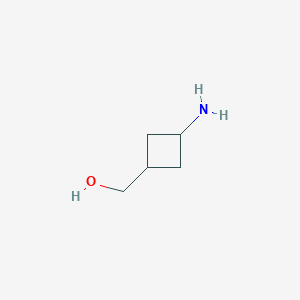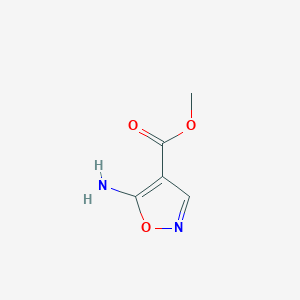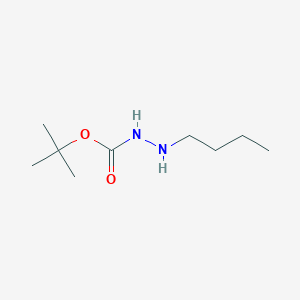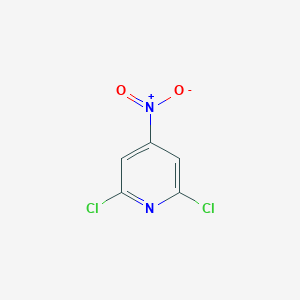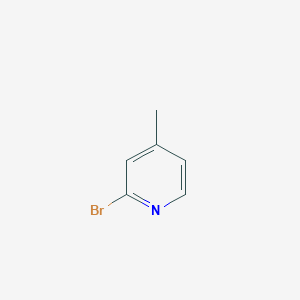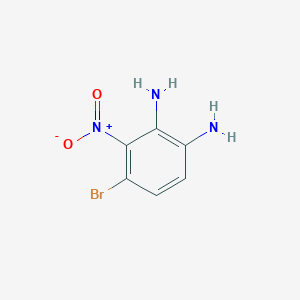
4-Bromo-3-nitrobenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of halogenated nitrobenzene derivatives, such as 4-Bromo-3-nitrobenzene-1,2-diamine, can be inferred from the methodologies described in the papers. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water is reported to have a high yield and purity, suggesting that similar conditions could potentially be applied to synthesize 4-Bromo-3-nitrobenzene-1,2-diamine . Additionally, the Schiemann reaction is mentioned as a method to introduce bromine and fluorine atoms into an aromatic ring, which could be adapted for the synthesis of brominated nitrobenzene derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic techniques. For example, the structure of N-substituted 2-amino-3-nitrobenzo[b]thiophenes was determined using spectroscopy after a reaction involving 3-bromo-2-nitrobenzo[b]thiophene and amines . These findings suggest that spectroscopic methods could also be used to analyze the molecular structure of 4-Bromo-3-nitrobenzene-1,2-diamine.
Chemical Reactions Analysis
The papers describe various chemical reactions involving brominated nitrobenzene compounds. The electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid is one such reaction, leading to the formation of arylzinc compounds . This indicates that 4-Bromo-3-nitrobenzene-1,2-diamine could also undergo similar electrochemical reactions to form new compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-Bromo-3-nitrobenzene-1,2-diamine are not directly reported, the properties of similar compounds can provide some insights. For example, the conductometric study of bis(2,4-pentanedionato)(diamine) cobalt(III) bromides in nitrobenzene suggests that the presence of bromine and amine groups can influence the ion association constant of a compound . This information could be relevant when considering the properties of 4-Bromo-3-nitrobenzene-1,2-diamine in various solvents.
Applications De Recherche Scientifique
Hydrogen Bonding Structures
The study by Geiger & Parsons (2014) investigated the hydrogen bonding in 4-nitrobenzene-1,2-diamine and its hydrohalide salts, highlighting the significance of hydrogen bonding in determining the structural characteristics of these compounds. This research provides insights into how the hydrogen bonding patterns contribute to the stabilization of these compounds' structures, which could be relevant for designing materials with specific properties (Geiger & Parsons, 2014).
Catalytic Applications
Evans, Mito, & Seidel (2007) demonstrated the use of nickel(II)-diamine complexes, including derivatives of 4-Bromo-3-nitrobenzene-1,2-diamine, in catalyzing enantioselective Michael additions. This research highlights the compound's role in facilitating reactions that require high levels of stereoinduction, underscoring its potential in asymmetric synthesis (Evans, Mito, & Seidel, 2007).
Sensing Capabilities
A new zinc-based metal–organic framework (MOF) study by Xu et al. (2020) involving similar nitro-substituted compounds showed potential in sensing Fe3+, Cr2O72−, and CrO42− in water, and nitrobenzene in ethanol. The MOF's luminescent properties enable it to act as a highly sensitive sensor for these substances, indicating the usefulness of nitro-substituted benzene compounds in environmental monitoring and safety applications (Xu et al., 2020).
Electrophilic Bromination
Sobolev et al. (2014) discussed the electrophilic bromination of nitrobenzene using barium tetrafluorobromate (III), which resulted in the formation of bromo-nitrotoluene. This study emphasizes the reactivity of nitrobenzene derivatives towards bromination, a key reaction in the synthesis of various brominated organic compounds (Sobolev et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-3-nitrobenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXICRJJECIZTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567384 |
Source


|
| Record name | 4-Bromo-3-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-nitrobenzene-1,2-diamine | |
CAS RN |
147021-89-4 |
Source


|
| Record name | 4-Bromo-3-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

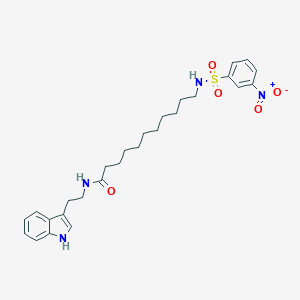

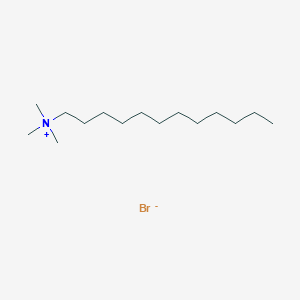
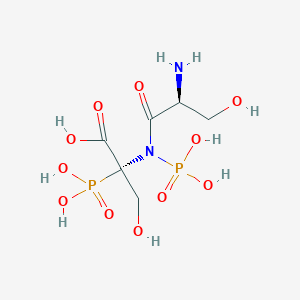
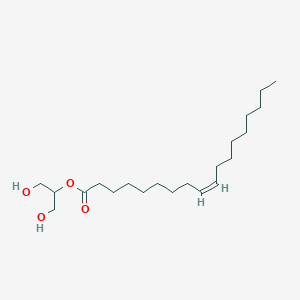
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate](/img/structure/B133482.png)


